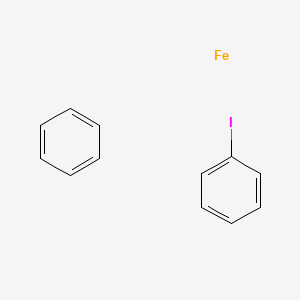

1-Iodoferrocene

Description

Properties

CAS No. |

1273-76-3 |

|---|---|

Molecular Formula |

C10H9FeI |

Molecular Weight |

311.93 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-iodocyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C5H4I.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2 |

InChI Key |

JMMPIVZDWBCEFB-UHFFFAOYSA-N |

SMILES |

C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1I.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions

-

Lithiation : Excess n-BuLi (2.5 M in hexane) and tetramethylethylenediamine (TMEDA) are used to stabilize the lithioferrocene intermediate.

-

Iodination : Iodine dissolved in diethyl ether is added dropwise at low temperatures to minimize diiodination.

-

Workup : The crude product is washed with aqueous sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine, followed by extraction with ether.

Yield and Purity

-

Yield : 60–65% for FcI, with diiodoferrocene (FcI₂) as the primary byproduct (20–25%).

-

Purity : Sublimation at 80–100°C under reduced pressure (10⁻² mbar) achieves >99.9% purity.

Stannylferrocene Intermediate Route

An alternative method employs stannylferrocenes as precursors. Source describes the synthesis of 1,1′-diiodoferrocene via 1,1′-bis(tri-n-butylstannyl)ferrocene, which reacts with iodine in dichloromethane (CH₂Cl₂). While primarily used for diiodoferrocene, this route can be adapted for mono-iodination by stoichiometric control.

Procedure

-

Stannylation : Ferrocene is dilithiated and treated with chloro(tri-n-butyl)tin (ClSnBu₃) to form 1,1′-bis(tri-n-butylstannyl)ferrocene.

-

Iodination : Iodine (1 equiv.) is added incrementally to avoid exothermic side reactions, yielding this compound after 6–12 hours.

-

Purification : Tin byproducts (Bu₃SnI) are removed via biphasic extraction with aqueous ammonia (NH₃), followed by column chromatography on silica gel.

Advantages and Limitations

-

Advantages : Higher functional group tolerance compared to direct lithiation.

-

Limitations : Requires rigorous exclusion of moisture and oxygen. Scalability is limited by the high cost of tin reagents.

Halogen Exchange Reactions

Source reports a halogen-exchange strategy starting from bromoferrocene. Bromide substituents are replaced via ortho-lithiation using lithium tetramethylpiperidide (LiTMP), followed by iodination with I₂ or ICH₂CH₂I.

Mechanistic Insights

Yield Optimization

-

Inverse Addition : Adding lithiated bromoferrocene to excess iodine suppresses diiodination, improving FcI yield to 73%.

-

Temperature Control : Reactions above −30°C lead to bromide-iodide exchange, reducing selectivity.

Purification Techniques

Sublimation and Distillation

Sources emphasize sublimation as the gold standard for purification. FcI sublimes at 80–100°C under vacuum (10⁻² mbar), separating it from higher-boiling FcI₂ (>150°C).

Chromatographic Methods

-

Column Chromatography : Silica gel eluted with hexane/ethyl acetate (9:1) resolves FcI (Rf = 0.4) from FcI₂ (Rf = 0.2).

-

Challenges : FcI’s low polarity complicates separation from tin byproducts in stannyl-derived routes.

Comparative Analysis of Methods

Structural Characterization

X-ray diffraction (XRD) confirms the molecular structure of FcI, revealing a sandwich geometry with an Fe–I bond length of 2.68 Å. The iodinated cyclopentadienyl ring exhibits slight distortion due to steric effects.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

1-Iodoferrocene undergoes several types of chemical reactions, including:

Substitution Reactions: It is a valuable substrate for cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann coupling reactions.

Oxidation Reactions: It can be oxidized using strong protic acids.

Reduction Reactions: Although less common, reduction reactions can also be performed under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce substituted ferrocenes, such as (arylamino)ferrocenes .

Scientific Research Applications

1-Iodoferrocene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Iodoferrocene exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways involve the formation of new bonds through substitution and coupling reactions. The presence of the iodine atom in the molecule makes it highly reactive in these reactions, allowing for the formation of a wide range of substituted ferrocenes .

Comparison with Similar Compounds

Key Properties :

- Regioselectivity : Exclusive C3 metalation prior to iodination ensures precise substitution at the C1 position post-electrophilic quenching.

- Stability : The iodine substituent enhances stability compared to lighter halogens (e.g., chloro- or bromoferrocene), facilitating handling in air-sensitive reactions.

Comparison with Similar Compounds

Halogenated Ferrocenes

Halogenated ferrocenes share structural similarities but differ in reactivity and synthetic accessibility:

Key Observations :

- Reactivity : Iodoferrocene’s larger iodine atom increases steric bulk, slowing nucleophilic substitution but enhancing stability in cross-coupling reactions. Bromoferrocene is more reactive in Suzuki-Miyaura couplings but requires cryogenic synthesis conditions .

- Synthetic Efficiency : The Zn(TMP)₂/2KOtBu system for this compound outperforms traditional lithiation (tBuLi/KOtBu) in yield and selectivity, avoiding polymetalation .

Non-Ferrocene Aromatic Iodides

Iodinated aromatic compounds like 3-iodo-2-methoxynaphthalene (62% yield) and 1,3-dibromo-5-iodobenzene share analogous synthetic strategies but lack the redox-active ferrocene backbone:

| Compound | Base System | Yield | Selectivity | Application |

|---|---|---|---|---|

| 3-Iodo-2-methoxynaphthalene | K/Zn bimetallic base | 62% | C3 | Medicinal chemistry |

| This compound | Zn(TMP)₂/2KOtBu | 75% | C3 → C1 | Chiral ligand synthesis |

Key Distinctions :

- Electronic Effects : Ferrocene’s iron center enables redox-tunable electronic properties, unlike purely organic iodides.

- Catalytic Utility: this compound derivatives serve as precursors for phosphine ligands in enantioselective hydrogenation, a niche less accessible to non-metallocene analogs .

Catalytic Performance

This compound-derived ligands, such as (R)-2-[(S)-1-(diphenylphosphinyl)ethyl]-1-iodoferrocene , exhibit superior enantioselectivity (>90% ee) in rhodium-catalyzed hydrogenation of indoles compared to bromo- or chloroferrocene analogs, which suffer from lower steric control .

Stability and Handling

This compound’s stability contrasts with 1-iodopropyne , a volatile alkyne requiring n-BuLi and cryogenic conditions for synthesis . This stability enables its use in multi-step syntheses without rigorous inert-atmosphere protocols.

Q & A

Q. Best Practices :

- Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 9:1).

- Purify via column chromatography (silica gel, non-polar eluent) to isolate mono-iodinated product .

How can conflicting NMR data for this compound in literature be systematically resolved?

Classification : Advanced

Methodological Answer :

Discrepancies in reported NMR shifts (e.g., ¹H or ¹³C) often arise from solvent effects, impurities, or calibration errors. To address this:

Standardize Conditions : Acquire spectra in deuterated chloroform (CDCl₃) with internal TMS reference.

Compare Isotopic Labeling : Use ¹²⁷I NMR to confirm iodine environment .

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify outliers .

Q. Example Workflow :

- Step 1 : Replicate literature procedures.

- Step 2 : Characterize using high-field NMR (500 MHz+) with cryoprobes for sensitivity.

- Step 3 : Cross-validate with XRD to confirm molecular structure.

What experimental strategies optimize the stability of this compound under varying storage conditions?

Classification : Basic

Methodological Answer :

this compound degrades via light-induced C–I bond cleavage or oxidation. Stabilization approaches include:

Q. Case Study :

- Reaction : this compound + phenylboronic acid (Suzuki coupling).

- Findings : Pd(PPh₃)₄ catalyst yields biphenyl-ferrocene derivatives (85% yield, TOF = 120 h⁻¹).

How can researchers address contradictions in reported electrochemical potentials of this compound?

Classification : Advanced

Methodological Answer :

Variations in redox potentials (ΔE up to 0.2 V) may stem from electrode material, solvent, or reference electrode inconsistencies. Solutions:

Standardize Setup : Use Ag/AgCl (3M KCl) reference, glassy carbon electrode, and TBAPF₆ electrolyte in anhydrous CH₃CN.

Control Experiments :

- Repeat under inert atmosphere to exclude O₂ interference.

- Compare with ferrocene/ferrocenium (Fc/Fc⁺) as internal standard.

Statistical Analysis : Apply ANOVA to datasets from ≥3 independent trials to identify outliers .

Q. Experimental Design :

Synthesis : Prepare this compound-phosphine ligands.

Characterization : XRD to determine bond angles/distances.

Catalytic Testing : Compare turnover numbers (TON) in Heck reactions vs. non-iodinated analogs.

Key Guidelines for Research Questions (Based on Evidence):

- Clarity/Focus : Avoid broad questions (e.g., "Study this compound") in favor of specific aims (e.g., "Mechanism of iodine loss in photodegradation") .

- Novelty : Target gaps (e.g., "Why does this compound exhibit unique π-stacking in XRD?") .

- Methodological Rigor : Define controls, replicates, and statistical thresholds .

- Ethics/Safety : Include handling protocols for toxic or light-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.